

# Sirpiglenastat Efficacy: A Comparative Analysis in Immunocompetent and Immunodeficient Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Sirpiglenastat |           |
| Cat. No.:            | B10857805      | Get Quote |

A comprehensive review of preclinical data reveals the critical role of the immune system in the antitumor activity of **Sirpiglenastat** (DRP-104), a novel glutamine antagonist. Studies in syngeneic mouse models demonstrate significantly greater tumor growth inhibition in immunocompetent mice compared to their immunodeficient counterparts, highlighting the compound's dual mechanism of action: direct tumor cell metabolic disruption and robust immune system activation.

Sirpiglenastat is a prodrug of the broad-acting glutamine antagonist 6-diazo-5-oxo-L-norleucine (DON), designed to be preferentially activated within the tumor microenvironment.[1] [2] By inhibiting multiple enzymes involved in glutamine metabolism, Sirpiglenastat disrupts cancer cell anabolism and proliferation.[3][4] Concurrently, it remodels the tumor microenvironment by stimulating both innate and adaptive immune responses.[1] This guide provides a detailed comparison of Sirpiglenastat's efficacy in preclinical models with and without a functional immune system, supported by experimental data and protocols.

## **Quantitative Efficacy Comparison**

The antitumor efficacy of **Sirpiglenastat** was evaluated in various murine tumor models, with key experiments directly comparing its effects in immunocompetent and immunodeficient mice. The data consistently shows a marked reduction in efficacy in the absence of a complete immune system, underscoring the importance of its immunomodulatory effects.



| Mouse<br>Model | Immune<br>Status                               | Tumor<br>Model                        | Treatmen<br>t                     | Key<br>Efficacy<br>Metric                           | Result                                                                      | Referenc<br>e |
|----------------|------------------------------------------------|---------------------------------------|-----------------------------------|-----------------------------------------------------|-----------------------------------------------------------------------------|---------------|
| BALB/c         | Immunoco<br>mpetent                            | CT26<br>(Colon<br>Carcinoma<br>)      | Sirpiglenas<br>tat (0.5<br>mg/kg) | Tumor<br>Growth<br>Inhibition<br>(TGI) at<br>Day 14 | 88.1%                                                                       |               |
| BALB/c<br>nude | Immunodef<br>icient                            | CT26<br>(Colon<br>Carcinoma<br>)      | Sirpiglenas<br>tat (0.5<br>mg/kg) | Tumor<br>Growth<br>Inhibition<br>(TGI) at<br>Day 14 | 68.4%                                                                       |               |
| C57BL/6        | Immunoco<br>mpetent<br>(Wild Type)             | MC38<br>(Colon<br>Adenocarci<br>noma) | Sirpiglenas<br>tat (0.5<br>mg/kg) | Tumor<br>Growth<br>Inhibition<br>(TGI)              | Significant<br>TGI (96%<br>to 101% at<br>doses from<br>0.5 to 1.4<br>mg/kg) |               |
| C57BL/6        | Immunoco<br>mpetent<br>(CD8+ cell<br>depleted) | MC38<br>(Colon<br>Adenocarci<br>noma) | Sirpiglenas<br>tat (0.5<br>mg/kg) | Antitumor<br>Efficacy                               | Significantl<br>y<br>decreased                                              | _             |
| C57BL/6        | Immunoco<br>mpetent<br>(NK cell<br>depleted)   | MC38<br>(Colon<br>Adenocarci<br>noma) | Sirpiglenas<br>tat (0.5<br>mg/kg) | Antitumor<br>Efficacy                               | Significantl<br>y<br>decreased                                              | _             |
| C57BL/6        | Immunoco<br>mpetent<br>(CD4+ cell<br>depleted) | MC38<br>(Colon<br>Adenocarci<br>noma) | Sirpiglenas<br>tat (0.5<br>mg/kg) | Antitumor<br>Efficacy                               | Enhanced                                                                    |               |

# **Mechanism of Action: A Dual Approach**



**Sirpiglenastat**'s efficacy is rooted in its two-pronged attack on cancer. It directly targets the metabolic vulnerability of tumor cells dependent on glutamine and simultaneously invigorates the host's immune system to recognize and eliminate cancer cells.



Click to download full resolution via product page

Caption: Dual mechanism of Sirpiglenastat.

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are summarized from the key experiments comparing **Sirpiglenastat**'s



efficacy.

### In Vivo Tumor Growth Studies

- Animal Models:
  - Immunocompetent: BALB/c and C57BL/6 mice.
  - Immunodeficient: BALB/c nude mice (lacking mature T cells).
- Tumor Cell Lines and Implantation:
  - CT26 (murine colon carcinoma) cells were used for BALB/c models.
  - MC38 (murine colon adenocarcinoma) cells were used for C57BL/6 models.
  - Tumor cells were inoculated subcutaneously into the flank of the mice.
- Treatment Regimen:
  - Sirpiglenastat (DRP-104) was administered subcutaneously at a dose of 0.5 mg/kg.
  - The dosing schedule was once daily for five consecutive days, followed by a two-day break, for three cycles (q.d. x5 days ON + 2 days OFF x3 cycles).
  - Control groups received a vehicle solution.
- Efficacy Assessment:
  - Tumor volume was measured regularly using calipers.
  - Tumor Growth Inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
  - Survival was monitored, with the endpoint defined as the date when tumor volume reached a predetermined size (e.g., 2000 mm³).

## **Immune Cell Depletion Studies**



- Animal Model: MC38 tumor-bearing C57BL/6 mice.
- Depletion Antibodies:
  - CD8+ T cells were depleted using an anti-CD8α antibody.
  - NK cells were depleted using an anti-asialoGM1 antibody.
  - CD4+ T cells were depleted using an anti-CD4 antibody.
- Procedure:
  - Mice were treated with the respective depleting antibodies prior to and during the treatment with Sirpiglenastat.
  - Immune cell depletion was confirmed by methods such as flow cytometry.
- Analysis: The antitumor activity of Sirpiglenastat was assessed in these immune-cell-depleted mice and compared to non-depleted, Sirpiglenastat-treated mice to determine the contribution of each immune cell subset to the drug's efficacy.





Click to download full resolution via product page

Caption: In vivo efficacy study workflow.



## Conclusion

The preclinical evidence strongly indicates that the antitumor efficacy of **Sirpiglenastat** is significantly dependent on a functional immune system. While it exhibits direct cytotoxic effects on cancer cells by disrupting glutamine metabolism, its ability to stimulate a robust anti-tumor immune response is a critical component of its therapeutic effect. The reduced efficacy in immunodeficient mice and in mice depleted of key immune effector cells like CD8+ T cells and NK cells, confirms the essential contribution of the immune system to **Sirpiglenastat**'s mechanism of action. These findings provide a strong rationale for the clinical development of **Sirpiglenastat**, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors, to leverage its dual-action capabilities.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Sirpiglenastat (DRP-104) Induces Anti-tumor Efficacy Through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate & Adaptive Immune Systems [ulabex.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Sirpiglenastat (DRP-104) Induces Antitumor Efficacy through Direct, Broad Antagonism of Glutamine Metabolism and Stimulation of the Innate and Adaptive Immune Systems -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [Sirpiglenastat Efficacy: A Comparative Analysis in Immunocompetent and Immunodeficient Murine Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857805#sirpiglenastat-efficacy-in-immunocompetent-vs-immunodeficient-mice]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com